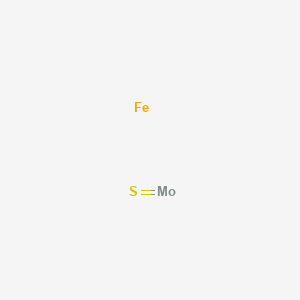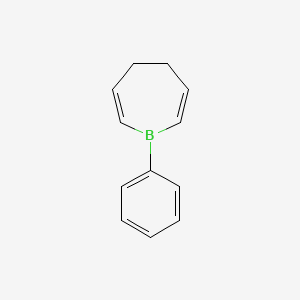
Iron--sulfanylidenemolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron–sulfanylidenemolybdenum (1/1) is a compound that combines iron and molybdenum with a sulfanylidenemolybdenum ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iron–sulfanylidenemolybdenum (1/1) typically involves the reaction of iron salts with molybdenum-containing ligands under controlled conditions. One common method includes the use of iron(II) chloride and ammonium tetrathiomolybdate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Iron–sulfanylidenemolybdenum (1/1) may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Iron–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use phosphine ligands under inert conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and molybdenum(VI) species, while reduction can produce iron(0) and molybdenum(IV) species.
Applications De Recherche Scientifique
Iron–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as high-strength alloys and corrosion-resistant coatings.
Mécanisme D'action
The mechanism of action of Iron–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets through its iron and molybdenum centers. These interactions often involve electron transfer processes, where the compound can donate or accept electrons, facilitating various chemical transformations. The sulfanylidenemolybdenum ligand plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Iron–carbonylmolybdenum (1/1): Similar in structure but with a carbonyl ligand instead of sulfanylidenemolybdenum.
Iron–nitrosylmolybdenum (1/1): Contains a nitrosyl ligand, offering different reactivity and applications.
Iron–phosphanylmolybdenum (1/1): Features a phosphanyl ligand, used in different catalytic processes.
Uniqueness: Iron–sulfanylidenemolybdenum (1/1) is unique due to its specific ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties.
Propriétés
Numéro CAS |
59787-36-9 |
|---|---|
Formule moléculaire |
FeMoS |
Poids moléculaire |
183.86 g/mol |
Nom IUPAC |
iron;sulfanylidenemolybdenum |
InChI |
InChI=1S/Fe.Mo.S |
Clé InChI |
ADULOCGXJMPDRK-UHFFFAOYSA-N |
SMILES canonique |
S=[Mo].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)

![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)





